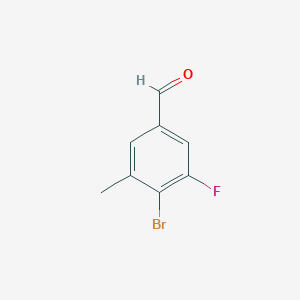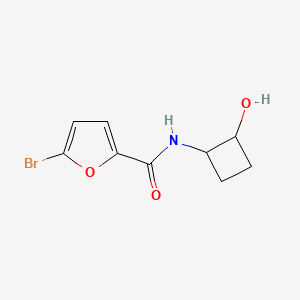![molecular formula C17H15FN4O2 B2890125 2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-63-4](/img/structure/B2890125.png)
2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger naturally occurring compounds, including heme, a component of hemoglobin .
Molecular Structure Analysis
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of nitrogen in the ring can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution and reactions at the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrrole itself is a colorless liquid at room temperature and has a characteristic odor .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Novel pyrrolopyrimidines derivatives exhibit a range of biological activities due to their unique structure. For example, the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives demonstrates the chemical versatility of pyrrolopyrimidine frameworks. These compounds were characterized by various spectroscopic techniques and their cytotoxic activities against different cancer cell lines were evaluated, highlighting their potential in drug development (Kökbudak et al., 2020).
Biological and Pharmacological Applications
Cytotoxic Activity : Research has shown that certain pyrrolopyrimidine derivatives exhibit cytotoxic activity against cancer cells, making them potential candidates for anticancer drug development. For instance, synthesis and biological evaluation of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents demonstrate the therapeutic potential of these compounds (Rahmouni et al., 2016).
Antimicrobial Activity : Some derivatives have been found to possess significant antimicrobial properties, suggesting their use in combating microbial infections. The synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety highlight the antimicrobial potential of pyrrolopyrimidine compounds (Bondock et al., 2008).
Anti-Hyperglycemic Activity : Pyrrolopyrimidine derivatives have also shown promise as anti-hyperglycemic agents, indicating their potential in diabetes management. The synthesis and evaluation of novel spiro derivatives for pyrrolopyrimidines as anti-hyperglycemia promising compounds provide evidence of their efficacy in lowering blood glucose levels (Fatahala et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
13-fluoro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-12-3-4-15-19-14-5-8-21(10-13(14)17(24)22(15)9-12)16(23)11-20-6-1-2-7-20/h1-4,6-7,9H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFDGKGYBHCIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
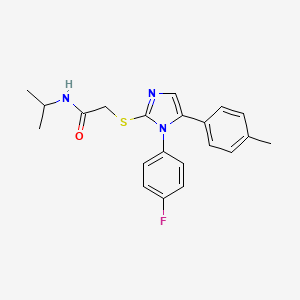
![3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2890043.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2890046.png)
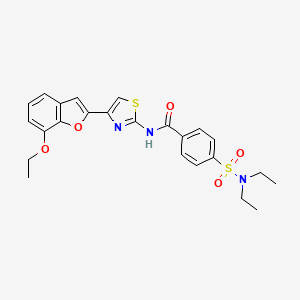
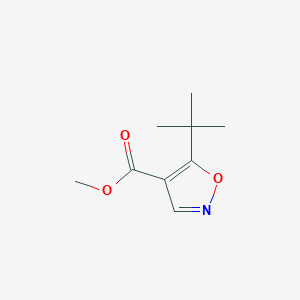
![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2890049.png)
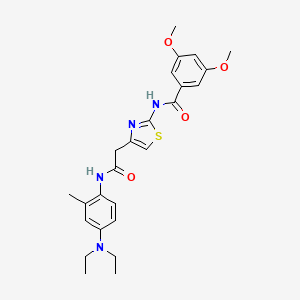
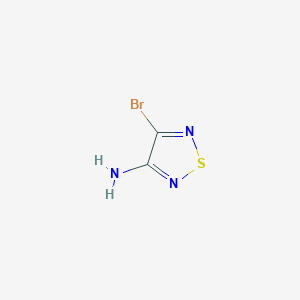
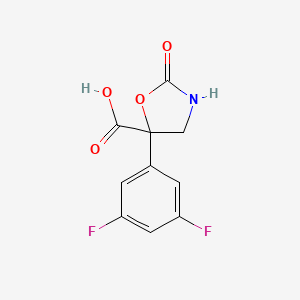
![N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B2890056.png)
![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)
